molecular formula C13H13N5 B012210 N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline CAS No. 108810-87-3

N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline

Cat. No.: B012210
CAS No.: 108810-87-3
M. Wt: 239.28 g/mol
InChI Key: TZRQKMIWDSAQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline, also known as this compound, is a useful research compound. Its molecular formula is C13H13N5 and its molecular weight is 239.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline, with the IUPAC name N-Methyl-3-(3-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline and CAS Number 108810-87-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antiproliferative effects and mechanisms of action.

  • Molecular Formula : C13H13N5
  • Molecular Weight : 239.282 g/mol
  • SMILES Notation : CNC1=CC(=CC=C1)C1=NN2C(C)=NN=C2C=C1
  • InChIKey : TZRQKMIWDSAQMS-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to this compound. It has been evaluated primarily for its antiproliferative properties against various cancer cell lines.

Antiproliferative Activity

The compound demonstrates significant antiproliferative activity across multiple cancer cell lines. For instance, related compounds have shown IC50 values ranging from 30 nM to over 10 µM depending on the specific structure and modifications made to the triazolo-pyridazine framework.

Compound Cell Line IC50 (nM) Mechanism of Action
3dHeLa38Tubulin polymerization inhibition
3dA54943Induction of apoptosis via intrinsic pathway
3dHT-2930Cell cycle arrest at G2/M phase

The biological activity of this compound and its analogs has been attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Compounds similar to this aniline derivative inhibit tubulin polymerization, which is crucial for mitosis.
  • Apoptosis Induction : They activate the intrinsic apoptotic pathway, leading to mitochondrial depolarization and caspase activation.
  • Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at the G2/M phase.

Case Studies

A notable study outlined the synthesis and biological evaluation of various derivatives of triazolo-pyridazines. The most active compound in this series exhibited an IC50 value significantly lower than that of established chemotherapy agents like CA-4, indicating a potential for further development as an anticancer agent.

Example Case Study:

A study involving a series of triazolo-pyridazine derivatives demonstrated that modifications in the molecular structure could enhance biological activity. For instance:

  • The introduction of methyl groups at specific positions on the aromatic ring led to improved potency against cancer cell lines.
  • Structural variations were systematically analyzed to assess their impact on antiproliferative activity.

Properties

IUPAC Name

N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-15-16-13-7-6-12(17-18(9)13)10-4-3-5-11(8-10)14-2/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQKMIWDSAQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381520
Record name N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108810-87-3
Record name N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13.5 g of N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]-pyridazin-6-yl)phenyl]acetamide and 10 g of potassium hydroxide in 500 ml of ethanol was heated to reflux for 12 hours. The solution was concentrated in vacuo and the residue partitioned between 200 ml of brine and 300 ml of dichloromethane. The aqueous layer was extracted with 150 ml portions of dichloromethane. The combined organic layer and extracts were dried, concentrated in vacuo and the residue recrystalized from dichloromethane-hexane, to give 11.66 g of yellow crystal, mp 223°-226° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
Reactant of Route 5
Reactant of Route 5
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
Reactant of Route 6
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.